![molecular formula C15H22ClN3 B11848172 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 918653-24-4](/img/structure/B11848172.png)
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(6-Chloropyridin-2-yl)-9-méthyl-3,9-diazaspiro[55]undécane est un composé spiro caractérisé par sa structure unique, qui comprend un squelette spiro[55]undécane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(6-Chloropyridin-2-yl)-9-méthyl-3,9-diazaspiro[5.5]undécane implique généralement la réaction de la 6-chloropyridine avec un composé diazaspiro approprié dans des conditions contrôlées. Une méthode courante consiste en l'alkylation de la 2,2-difluoroéthylamine avec la 2-chloro-5-(chlorométhyl)pyridine en présence d'une base inorganique telle que l'hydroxyde de sodium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont conçues pour être économiquement et écologiquement efficaces. Le procédé implique l'utilisation de matières premières facilement disponibles et de conditions de réaction optimisées pour maximiser le rendement et minimiser les déchets .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(6-Chloropyridin-2-yl)-9-méthyl-3,9-diazaspiro[5.5]undécane subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Les agents réducteurs sont utilisés pour éliminer l'oxygène ou ajouter de l'hydrogène au composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications de la recherche scientifique
Le 3-(6-Chloropyridin-2-yl)-9-méthyl-3,9-diazaspiro[5.5]undécane a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé a montré un potentiel en tant qu'agent bioactif avec des applications dans la découverte et le développement de médicaments.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques
Mécanisme d'action
Le mécanisme d'action du 3-(6-Chloropyridin-2-yl)-9-méthyl-3,9-diazaspiro[5.5]undécane implique son interaction avec des cibles moléculaires spécifiques. On pense que le composé exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner des changements dans les voies cellulaires et les réponses physiologiques .
Applications De Recherche Scientifique
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Composés similaires
1,9-diazaspiro[5.5]undécane lié à 3-chlorobenzyl : Ce composé a été étudié pour son activité antivirale contre le virus de la dengue de type 2.
1-(3-Chloropyridin-2-yl)-3-(trifluorométhyl)-1H-pyrazole-4-carboxamide : Connu pour son activité nématicide.
Unicité
Le 3-(6-Chloropyridin-2-yl)-9-méthyl-3,9-diazaspiro[5.5]undécane est unique en raison de ses caractéristiques structurales spécifiques et de la présence d'atomes d'azote et de chlore, qui contribuent à ses propriétés chimiques et biologiques distinctes. Son squelette spiro[5.5]undécane confère également des caractéristiques stéréochimiques uniques qui le différencient d'autres composés similaires .
Propriétés
Numéro CAS |
918653-24-4 |
|---|---|
Formule moléculaire |
C15H22ClN3 |
Poids moléculaire |
279.81 g/mol |
Nom IUPAC |
3-(6-chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H22ClN3/c1-18-9-5-15(6-10-18)7-11-19(12-8-15)14-4-2-3-13(16)17-14/h2-4H,5-12H2,1H3 |
Clé InChI |
GJLKAESIOQHGAD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CCN(CC2)C3=NC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
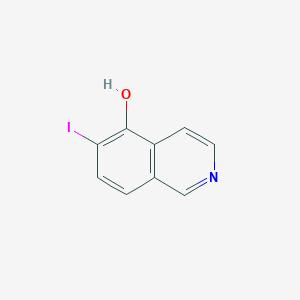
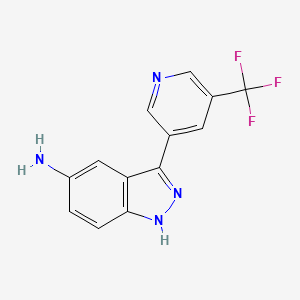

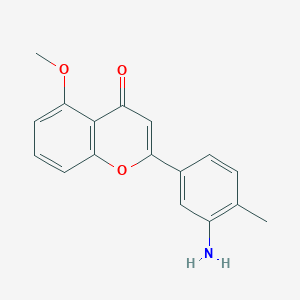

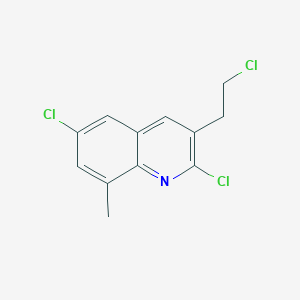
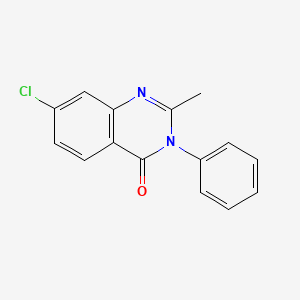
![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)

